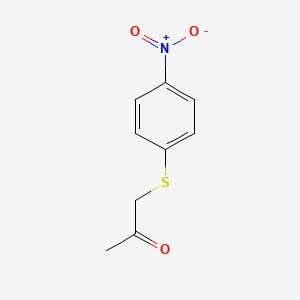![molecular formula C15H17NO B13256799 (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B13256799.png)
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Ethanamine Moiety: The next step involves the formation of the ethanamine moiety. This can be achieved by the reduction of a corresponding nitro compound or by reductive amination of an aldehyde or ketone precursor.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S) enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as mentioned above. The key to industrial production is optimizing the reaction conditions to achieve high yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the ethanamine moiety, converting it into the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may play a role in binding to hydrophobic pockets, while the ethanamine moiety may interact with polar or charged residues. The stereochemistry of the compound is crucial for its activity, as the (1S) configuration may provide the optimal spatial arrangement for binding to its target.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine: The enantiomer of the compound with the (1R) configuration.
1-[3-(benzyloxy)phenyl]ethan-1-ol: A similar compound with a hydroxyl group instead of an amine group.
1-[3-(benzyloxy)phenyl]ethane: A similar compound with an alkane group instead of an amine group.
Uniqueness
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine is unique due to its specific stereochemistry and the presence of both a benzyloxy group and an ethanamine moiety. This combination of functional groups and stereochemistry provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(1S)-1-(3-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H17NO/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12H,11,16H2,1H3/t12-/m0/s1 |
InChI Key |
JKNMXKXVOBRNTO-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13256719.png)
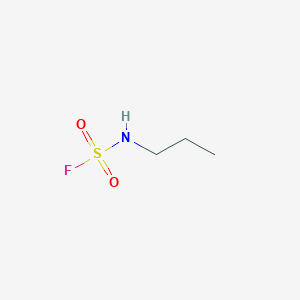
![6-Amino-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13256735.png)
![2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13256745.png)
![2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13256751.png)
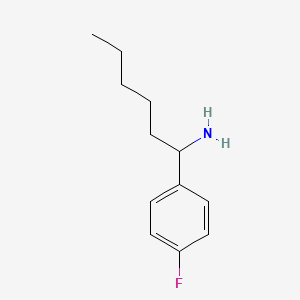
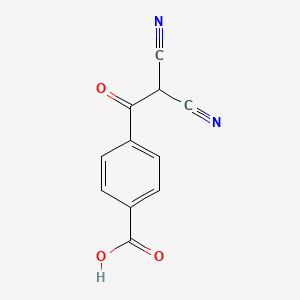
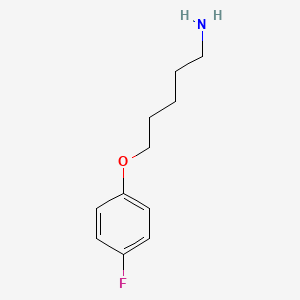
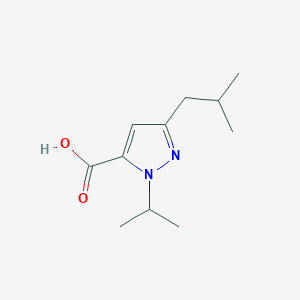
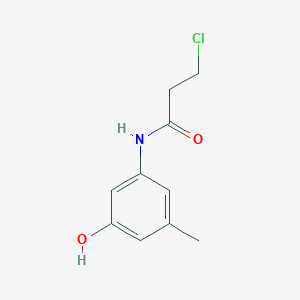

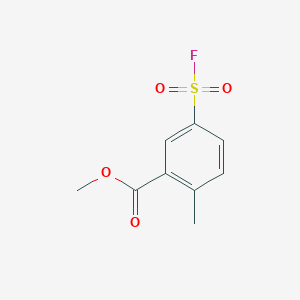
![3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13256803.png)
